molecular formula C18H18N4O3 B12614760 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine CAS No. 914675-00-6

4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

Cat. No.: B12614760
CAS No.: 914675-00-6
M. Wt: 338.4 g/mol
InChI Key: HGGHESUOOGTGCH-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine typically involves the formation of the pyrimidine ring followed by the introduction of the pyridinyl and trimethoxyphenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the pyridinyl and trimethoxyphenyl groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially affecting the methoxy groups.

    Reduction: Reduction reactions could target the pyridine or pyrimidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions may occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it could be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medicinally, compounds with similar structures are often investigated for their potential as therapeutic agents, including anti-cancer, anti-inflammatory, or antimicrobial properties.

Industry

In industry, it might find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)pyrimidin-2-amine: Lacks the trimethoxyphenyl group.

    6-(3,4,5-Trimethoxyphenyl)pyrimidin-2-amine: Lacks the pyridinyl group.

Uniqueness

The presence of both the pyridinyl and trimethoxyphenyl groups in 4-(Pyridin-4-yl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine may confer unique properties, such as enhanced biological activity or specific binding affinities, compared to similar compounds.

Properties

CAS No.

914675-00-6

Molecular Formula

C18H18N4O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-pyridin-4-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine

InChI

InChI=1S/C18H18N4O3/c1-23-15-8-12(9-16(24-2)17(15)25-3)14-10-13(21-18(19)22-14)11-4-6-20-7-5-11/h4-10H,1-3H3,(H2,19,21,22)

InChI Key

HGGHESUOOGTGCH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NC(=C2)C3=CC=NC=C3)N

Origin of Product

United States

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